![molecular formula C9H17NO3 B12574253 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- CAS No. 191098-85-8](/img/structure/B12574253.png)
2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- is a chemical compound with a complex structure that includes a pyrrolidinone ring substituted with an ethoxyethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- typically involves the reaction of pyrrolidinone with ethoxyethoxy methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.
1-Methyl-2-pyrrolidinone: Contains a methyl group instead of an ethoxyethoxy methyl group.
2,5-Pyrrolidinedione: A related compound with a different substitution pattern.
Uniqueness
2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
191098-85-8 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(5S)-5-(1-ethoxyethoxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO3/c1-3-12-7(2)13-6-8-4-5-9(11)10-8/h7-8H,3-6H2,1-2H3,(H,10,11)/t7?,8-/m0/s1 |
Clé InChI |
HFSATBVFSJDNRI-MQWKRIRWSA-N |
SMILES isomérique |
CCOC(C)OC[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCOC(C)OCC1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



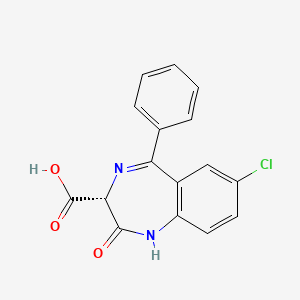
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)


![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
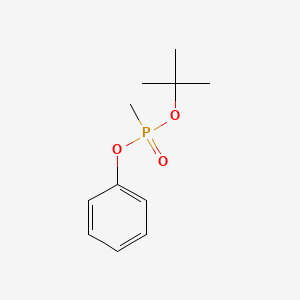
![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
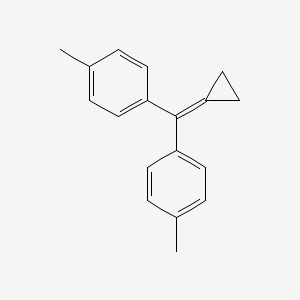
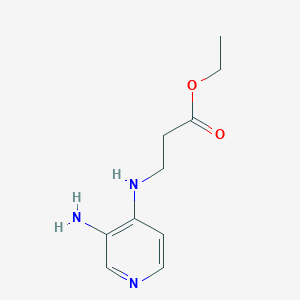
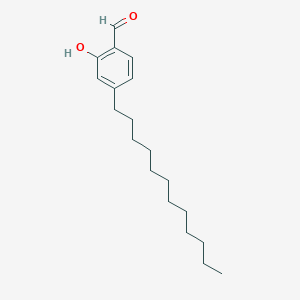
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
